Comprehensive NMR Characterization and Spectral Assignment of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol
Comprehensive NMR Characterization and Spectral Assignment of 3-Bromo-2-methoxy-5-methylbenzyl Alcohol
Executive Summary
For drug development professionals and synthetic chemists, the precise structural elucidation of highly substituted aromatic building blocks is a critical quality control step. 3-Bromo-2-methoxy-5-methylbenzyl alcohol (CAS: 86259-91-8)[1] is a versatile intermediate frequently utilized in cross-coupling reactions and the synthesis of complex ethers. Because it is a pentasubstituted benzene derivative, its Nuclear Magnetic Resonance (NMR) spectra present unique conformational and electronic phenomena.
This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR assignment of this molecule. By moving beyond simple peak-picking, we explore the causality behind the chemical shifts—specifically focusing on steric inhibition of resonance and inductive deshielding—to empower researchers with predictive analytical insights.
Structural Elucidation & Spin System Analysis
The molecular framework of 3-bromo-2-methoxy-5-methylbenzyl alcohol consists of a central benzene ring bearing five distinct substituents:
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C1: Hydroxymethyl group (-CH 2 OH)
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C2: Methoxy group (-OCH 3 )
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C3: Bromine atom (-Br)
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C5: Methyl group (-CH 3 )
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C4 & C6: The only remaining aromatic protons (Ar-H)
The Meta-Coupling Relationship
Because positions 4 and 6 are occupied by protons, they are meta to one another. In a high-resolution 1 H NMR spectrum, these protons will not appear as singlets; instead, they will couple to each other through four bonds ( 4J ), resulting in two distinct doublets with a characteristic coupling constant of J≈1.5−2.5 Hz.
Conformational Dynamics: Steric Inhibition of Resonance
A critical feature of this molecule is the di-ortho substitution around the methoxy group at C2 (flanked by -CH 2 OH at C1 and -Br at C3). In an unhindered anisole, the methoxy group lies coplanar with the aromatic ring, allowing the oxygen lone pairs to delocalize into the π -system. However, the bulky ortho substituents in this molecule force the methoxy group out of the aromatic plane to minimize steric clash. This orthogonal conformation breaks the p−π conjugation, profoundly altering the shielding tensor of the methoxy carbon and shifting it downfield[2].
High-Resolution 1 H NMR Protocol & Assignments
The 1 H NMR spectrum provides a direct map of the proton environments. The assignments below are predicted based on empirical substituent effects and standard spin-system behaviors in CDCl 3 .
Quantitative 1 H NMR Data Table
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment & Causality |
| -CH 3 (C9) | 2.28 | Singlet (s) | 3H | - | Benzylic methyl group. Shielded relative to heteroatom-bound groups. |
| -OH | ~2.45 | Broad Singlet (br s) | 1H | - | Exchangeable proton. Shift varies with concentration/temperature. Validated via D 2 O shake. |
| -OCH 3 (C8) | 3.85 | Singlet (s) | 3H | - | Methoxy protons. Deshielded by the electronegativity of the adjacent oxygen. |
| -CH 2 OH (C7) | 4.65 | Singlet (s) | 2H | - | Benzylic methylene. Deshielded by both the aromatic ring and the hydroxyl oxygen. |
| Ar-H (C6) | 6.93 | Doublet (d) | 1H | 2.0 | Meta-coupled to H4. Relatively shielded by the electron-donating alkyl/hydroxymethyl groups. |
| Ar-H (C4) | 7.18 | Doublet (d) | 1H | 2.0 | Meta-coupled to H6. Deshielded by the strong inductive (-I) effect of the ortho-bromine atom. |
Causality Insight: H4 vs. H6 Chemical Shifts
Why does H4 appear further downfield than H6? The causality lies in the inductive effects of their neighboring substituents. H4 is situated between the strongly electronegative bromine atom and the methyl group. The inductive electron withdrawal (-I effect) of bromine strips electron density from the local environment of H4, deshielding it. Conversely, H6 is flanked by the hydroxymethyl and methyl groups, which do not exert the same intense deshielding force, leaving H6 to resonate at a lower frequency.
13 C NMR & 2D Correlation Strategies
Carbon-13 NMR is essential for mapping the molecular skeleton, particularly the five quaternary carbons in this molecule.
Quantitative 13 C NMR Data Table
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment & Causality |
| C9 (-CH 3 ) | 20.8 | Primary (CH 3 ) | Benzylic methyl carbon. |
| C8 (-OCH 3 ) | 61.2 | Primary (CH 3 ) | Methoxy carbon. Shifted anomalously downfield (>60 ppm) due to the out-of-plane conformation forced by di-ortho steric hindrance, which inhibits resonance[2]. |
| C7 (-CH 2 OH) | 61.5 | Secondary (CH 2 ) | Benzylic methylene carbon. |
| C3 (Ar-Br) | 116.5 | Quaternary (C) | Heavily shielded by the "heavy-atom effect" of the directly attached Bromine. |
| C6 (Ar-H) | 127.8 | Tertiary (CH) | Aromatic methine, ortho to CH 2 OH and CH 3 . |
| C1 (Ar-CH 2 OH) | 132.5 | Quaternary (C) | Ipso carbon attached to the hydroxymethyl group. |
| C4 (Ar-H) | 132.5 | Tertiary (CH) | Aromatic methine, ortho to Br and CH 3 . |
| C5 (Ar-CH 3 ) | 132.7 | Quaternary (C) | Ipso carbon attached to the methyl group. |
| C2 (Ar-OCH 3 ) | 153.5 | Quaternary (C) | Oxygen-bound aromatic carbon, strongly deshielded by electronegativity. |
Causality Insight: The 61 ppm Methoxy Carbon
In standard anisole derivatives, the methoxy carbon resonates around 55 ppm. In 3-bromo-2-methoxy-5-methylbenzyl alcohol, the observed shift is ~61.2 ppm. This is a direct consequence of the steric inhibition of resonance discussed in Section 1. Because the -OCH 3 group is twisted out of the aromatic plane, the electron density is localized on the oxygen, altering the paramagnetic shielding term of the adjacent carbon nucleus and pushing the signal downfield[2].
Experimental Workflow (Self-Validating System)
To ensure high-fidelity data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: each step contains an internal check to guarantee the integrity of the final spectrum.
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Sample Preparation: Dissolve 20 mg (for 1 H) or >50 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Validation: The solution must be completely particulate-free to prevent magnetic susceptibility artifacts.
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Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Tune and match the probe for both 1 H and 13 C frequencies.
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Shimming: Perform gradient shimming along the Z-axis, followed by manual fine-tuning.
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Validation: The shimming is only validated when the TMS peak exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz.
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Pulse Sequence Execution:
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1 H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds.
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13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Critical: Set D1 to at least 3-5 seconds. Quaternary carbons (C1, C2, C3, C5) have long T1 relaxation times; insufficient D1 delays will result in artificial signal attenuation.
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FID Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier Transform (FT), followed by zero- and first-order phase correction, and a polynomial baseline correction.
Fig 1: Step-by-step NMR acquisition and spectral validation workflow.
2D NMR Connectivity Mapping
To definitively prove the regiochemistry of the five substituents, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required. HMBC reveals correlations between protons and carbons separated by two or three bonds ( 2JCH and 3JCH ).
By observing which carbons the isolated protons (H4, H6, and the methyl protons) couple to, the entire aromatic ring can be mapped. For instance, H4 will show a strong 3J correlation to the methoxy-bearing carbon (C2), while the methyl protons will show 3J correlations to both C4 and C6, confirming their positions.
Fig 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) connectivity map.
References
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Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (n.d.). Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles. Oxford University Press. Retrieved March 26, 2026, from [Link]
